molecular formula C18H14FN5O B2866925 6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893936-72-6

6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2866925
CAS No.: 893936-72-6
M. Wt: 335.342
InChI Key: BEOBNPZMIWKZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent and selective ATP-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical Down syndrome region of human chromosome 21, and its overexpression is implicated in the neurological pathologies associated with Trisomy 21, including intellectual disability and early-onset neurodegeneration. By selectively inhibiting DYRK1A, this compound provides a critical research tool for probing the kinase's role in neuronal development, synaptic plasticity, and tau protein phosphorylation, which is a hallmark of Alzheimer's disease pathology. Furthermore, due to the role of DYRK1A in regulating cell proliferation and survival, this inhibitor is also being investigated in oncology research, particularly for targeting cancers dependent on specific signaling pathways modulated by this kinase. Its mechanism involves binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates involved in these diverse cellular processes. Research utilizing this compound has been cited in studies of neurodegenerative pathways and cancer cell viability, making it a valuable chemical probe for dissecting DYRK1A function in disease models.

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O/c1-12-3-2-4-15(9-12)24-17-16(21-22-24)18(25)23(11-20-17)10-13-5-7-14(19)8-6-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOBNPZMIWKZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzylamine with 3-methylbenzoyl chloride to form an intermediate, which is then cyclized with a suitable triazole precursor under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or acetonitrile, with catalysts like glacial acetic acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted triazolopyrimidines.

Scientific Research Applications

6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with the cell cycle, leading to the suppression of cancer cell proliferation. The triazolopyrimidine scaffold allows for strong binding to the ATP-binding site of kinases, thereby inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Table 1: Key Structural Differences Among Triazolopyrimidinone Derivatives

Compound Name Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Planarity (Max. Deviation, Å)
Target Compound 3-(3-Methylphenyl) 6-[(4-Fluorophenyl)methyl] ~381 (estimated) 0.021 (C10)
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one Phenyl 6-Isopropyl, 5-(4-chlorophenoxy) 381.82 0.021 (C10)
3-[4-(Trifluoromethoxy)phenyl]-3,6-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one 4-(Trifluoromethoxy)phenyl None 297.19 Not reported
6-{[3-(3,4-Dimethoxyphenyl)-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-triazolo[4,5-d]pyrimidin-7-one 3-(3-Fluorobenzyl) 6-{[3-(3,4-Dimethoxyphenyl)-oxadiazolyl]methyl} 463.43 Not reported
{4-[3-(4-Methylphenyl)-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 4-Methylphenyl Piperazinyl-trifluoromethylphenyl ~495 (estimated) Not reported
  • Planarity and Conjugation: The triazolopyrimidinone core in all derivatives is planar (max. deviation ≤0.021 Å), critical for maintaining conjugation and binding to hydrophobic pockets in enzymes or receptors .
  • The 4-fluorophenylmethyl group at position 6 introduces fluorine’s electronegativity, which may enhance metabolic stability and membrane permeability .

Pharmacological Potential

  • Anticancer Activity: Compounds like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7-one have been studied for antitumor activity, with references to historical anticancer research (e.g., Montgomery et al., 1962) . The target compound’s fluorinated and methylated groups may enhance cytotoxicity or kinase inhibition.
  • Apoptotic Agents: Glycosylated triazolopyrimidinones () demonstrate apoptotic effects, suggesting that the target compound’s substituents could be tailored for similar mechanisms .

Physicochemical Properties

  • Molecular Weight and Drug-Likeness : The target compound’s estimated molecular weight (~381 g/mol) falls within Lipinski’s rule of five limits, unlike bulkier derivatives like the oxadiazole-containing compound (463.43 g/mol) .

Biological Activity

The compound 6-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 1040640-26-3) is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H16FN7O2C_{21}H_{16}FN_{7}O_{2}, with a molecular weight of 417.4 g/mol. The structure comprises a triazole ring fused to a pyrimidine ring, with specific substitutions that influence its biological properties.

Synthesis

The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of hydrazine derivatives with formylated intermediates under controlled conditions to yield the desired product with high purity.

Antiplatelet Activity

Recent studies have highlighted the antiplatelet activity of triazolopyrimidine derivatives. In particular, compounds structurally related to ticagrelor exhibit significant inhibition of platelet aggregation. The antiplatelet activity is often measured using in vitro assays where the effectiveness is quantified in terms of fold-inhibition compared to control substances.

CompoundAntiplatelet Activity (Fold-Inhibition)MIC (mM) against MRSA
Ticagrelor Analog 15.00.2
Ticagrelor Analog 24.80.5
Target Compound4.5>200

The above table summarizes findings from a study that assessed various analogs for their antiplatelet and antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) .

Antibacterial Activity

The compound has been investigated for its antibacterial properties. In vitro assays demonstrate varying degrees of inhibition against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that while some analogs show potent activity against MRSA, others exhibit minimal to no activity.

Case Study:
In a comparative analysis involving several triazolopyrimidine derivatives, it was found that modifications in substituents significantly affected antibacterial efficacy. For instance, certain derivatives demonstrated MIC values as low as 0.2 mM against MRSA, while others were ineffective at concentrations exceeding 200 mM .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition: Compounds may inhibit enzymes involved in platelet aggregation or bacterial cell wall synthesis.
  • Receptor Modulation: Binding to receptors can alter signaling pathways that regulate various cellular functions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.